Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C9H13NO3. It is a derivative of furan, a heterocyclic organic compound. This compound is known for its unique structure, which includes a furan ring substituted with a methyl group, a methylamino group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and methylamine under acidic conditions to form the intermediate 2-methyl-5-[(methylamino)methyl]furan. This intermediate is then esterified with methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-[(methylamino)methyl]phenol
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
- Chemical Formula : C₉H₁₃N₁O₃
- Molecular Weight : 219.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1052546-53-8
- Appearance : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with methylamine and subsequent esterification processes. The detailed synthesis pathways can vary, but they generally follow established organic chemistry techniques to ensure high yield and purity of the final product.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity Assays : Research indicates that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. For instance, related compounds have demonstrated IC₅₀ values in the range of 62.37 µg/mL against HeLa cells, indicating potent activity .
- Mechanism of Action : The biological mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be fully elucidated.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Studies : Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, related furan compounds have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .
- Comparative Efficacy : In studies comparing various furan derivatives, this compound's efficacy was evaluated alongside established antibiotics, demonstrating competitive antibacterial activity.
Study Overview
A comprehensive study was conducted to evaluate the biological activities of this compound and its derivatives:
Compound | Cell Line | IC₅₀ (µg/mL) | MIC (µg/mL) | Activity Type |
---|---|---|---|---|
This compound | HeLa | TBD | TBD | Anticancer |
Related Furan Derivative | HepG2 | 62.37 | 250 | Anticancer/Antibacterial |
Another Derivative | Staphylococcus aureus | TBD | 1.00 | Antibacterial |
Notable Findings
- Toxicity Assessment : Further research is required to assess the toxicity profile of this compound in vivo to ensure safety for potential therapeutic applications.
- Structure–Activity Relationship (SAR) : The presence of specific functional groups within the furan structure appears crucial for enhancing biological activity, guiding future modifications for improved efficacy.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6-8(9(11)12-3)4-7(13-6)5-10-2/h4,10H,5H2,1-3H3 |
InChI Key |
LOZWOMFAHQNHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CNC)C(=O)OC |
Origin of Product |
United States |
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